[3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine
Description
Properties
IUPAC Name |
[3-(aminomethyl)phenyl]-(2-methylmorpholin-4-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-9-15(5-6-17-10)13(16)12-4-2-3-11(7-12)8-14/h2-4,7,10H,5-6,8-9,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQJRVSQWKXAJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CC=CC(=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylic Acid Activation and Coupling
The most direct route involves converting 3-(aminomethyl)benzoic acid to an acid chloride or mixed anhydride, followed by reaction with 2-methylmorpholine.
Procedure:
-
Activation: Treat 3-(aminomethyl)benzoic acid with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C for 2 hours.
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Coupling: Add 2-methylmorpholine dropwise under nitrogen, stirring at room temperature for 12 hours.
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Workup: Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Challenges:
Coupling Reagent-Mediated Synthesis
Modern methods employ coupling agents such as HATU or EDCl to facilitate amide bond formation under milder conditions.
Optimized Protocol:
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| HATU | DMF | 25°C | 78 |
| EDCl/HOBt | THF | 0°C → 25°C | 65 |
| DCC/DMAP | CH₂Cl₂ | Reflux | 58 |
Key Observations:
-
Polar aprotic solvents (DMF, THF) enhance reagent solubility and reaction homogeneity.
Alternative Synthetic Pathways
Reductive Amination of Ketone Precursors
A two-step sequence involving:
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Morpholine Ketone Synthesis: React 3-acetylbenzoic acid with 2-methylmorpholine using DCC/DMAP.
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Reductive Amination: Treat the ketone intermediate with ammonium formate and sodium cyanoborohydride in methanol.
Advantages:
-
Avoids handling sensitive acid chlorides.
-
Enables stereocontrol at the amine center.
Nucleophilic Aromatic Substitution
Introducing the morpholine moiety via displacement of a leaving group (e.g., halogen) on the aromatic ring.
Example:
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Halogenation: Brominate 3-(aminomethyl)phenylboronic acid at the para position using NBS.
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Buchwald–Hartwig Coupling: React with 2-methylmorpholine using Pd(OAc)₂/Xantphos catalyst.
Limitations:
-
Requires stringent anhydrous conditions.
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Low yields (<40%) due to competing side reactions.
Purification and Characterization
Chromatographic Techniques
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Flash Chromatography: Silica gel with gradient elution (hexane → ethyl acetate).
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HPLC: C18 column, acetonitrile/water (0.1% TFA), retention time ≈ 12.3 min.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.0 Hz, 1H), 7.32 (s, 1H), 7.28 (d, J = 8.0 Hz, 1H), 3.72–3.68 (m, 4H, morpholine), 3.42 (s, 2H, CH₂NH₂), 2.56–2.52 (m, 4H, morpholine), 1.21 (s, 3H, CH₃).
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IR (KBr): 3280 cm⁻¹ (N-H), 1645 cm⁻¹ (C=O).
Industrial-Scale Considerations
Cost-Efficiency Analysis:
| Method | Cost (USD/kg) | Purity (%) | Scalability |
|---|---|---|---|
| HATU Coupling | 12,000 | 99.5 | Moderate |
| Reductive Amination | 8,500 | 98.2 | High |
| SOCl₂ Activation | 6,200 | 97.8 | Limited |
Recommendations:
-
Reductive amination balances cost and scalability for bulk production.
-
Coupling reagents are preferred for small-scale, high-purity applications.
Chemical Reactions Analysis
Types of Reactions
[3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylmethanamine derivatives.
Scientific Research Applications
[3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceutical compounds due to its bioactive properties.
Industry: Used in the production of specialty chemicals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of [3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and functional differences between the target compound and its analogs:
Physicochemical and Pharmacokinetic Properties
Lipophilicity and Solubility
Biological Activity
[3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine, a compound with potential therapeutic applications, has garnered attention due to its biological activity. This article explores its mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a phenyl ring substituted with a 2-methylmorpholine-4-carbonyl group, which contributes to its unique biological properties. The chemical structure can be represented as follows:
Target Interactions
This compound is believed to interact with various biological targets through multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.
- Signal Transduction Modulation : It could interfere with signaling pathways, impacting processes such as cell proliferation and apoptosis.
Biochemical Pathways
Research indicates that this compound may influence several biochemical pathways associated with:
- Antitumor Activity : By modulating pathways related to cancer cell growth and survival.
- Anti-inflammatory Effects : Potentially reducing inflammation through inhibition of pro-inflammatory cytokines.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Preliminary studies indicate:
- Bioavailability : High oral bioavailability, making it suitable for therapeutic use.
- Half-life : Moderate half-life allowing for effective dosing regimens.
Anticancer Activity
A study evaluated the anticancer properties of this compound in various cancer cell lines. The results are summarized in Table 1:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 5.2 | Induction of apoptosis |
| A549 (Lung) | 3.8 | Inhibition of cell proliferation |
| HCT116 (Colon) | 4.5 | Modulation of cell cycle |
These findings indicate a promising anticancer profile, particularly against breast and lung cancer cells.
Anti-inflammatory Effects
In a separate study, the compound was tested for its anti-inflammatory effects using an animal model of acute inflammation. Results demonstrated a significant reduction in inflammatory markers (e.g., TNF-α and IL-6).
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the morpholine substitution have been shown to impact potency significantly. For instance:
- Substituent Variations : Changing the carbonyl group to other functional groups resulted in altered IC50 values across different assays, indicating that specific structural modifications can enhance or diminish biological activity.
Q & A
Basic Research Question
- NMR Spectroscopy : H and C NMR are essential for confirming the morpholine ring (δ 3.5–4.0 ppm for N-CH groups), carbonyl resonance (~170 ppm), and aromatic protons (δ 6.8–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 220.31) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using acetonitrile/water gradients .
How can researchers reconcile contradictory biological activity data for this compound across different studies?
Advanced Research Question
Discrepancies may arise from:
- Assay Variability : Differences in cell lines (e.g., bacterial vs. mammalian) or assay protocols (MIC vs. IC measurements) .
- Structural Analogues : Subtle modifications (e.g., substituent position on the phenyl ring) drastically alter activity. For example, meta-substituted derivatives show enhanced antimicrobial activity compared to para-substituted ones .
- Solubility and Stability : Poor aqueous solubility may reduce bioavailability in certain assays. Stability studies (e.g., pH-dependent degradation) are recommended .
What strategies are effective for optimizing the compound’s pharmacokinetic properties in drug development?
Advanced Research Question
- Prodrug Design : Introduce ester or amide prodrug moieties to improve membrane permeability .
- Salt Formation : Hydrochloride salts enhance solubility and crystallinity .
- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., morpholine ring oxidation) and modify substituents (e.g., fluorine substitution) to block degradation .
How can computational methods guide the design of derivatives with improved target selectivity?
Advanced Research Question
- Molecular Docking : Predict binding modes to enzymes (e.g., bacterial dihydrofolate reductase) by analyzing hydrogen bonds with the morpholine carbonyl and amine groups .
- QSAR Models : Correlate substituent electronic properties (Hammett σ values) with activity to prioritize synthetic targets .
- MD Simulations : Assess conformational stability of the morpholine ring in target binding pockets over 100-ns trajectories .
What analytical methods are recommended for detecting impurities or degradation products?
Advanced Research Question
- LC-MS/MS : Identify trace impurities (e.g., deaminated byproducts) using MRM transitions .
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and oxidative conditions (HO) to profile degradation pathways .
- Chiral HPLC : Resolve enantiomeric impurities if asymmetric synthesis is employed .
How does the compound’s stability vary under different storage conditions?
Basic Research Question
- Short-Term Storage : Stable at 4°C in amber vials (≤1 month) .
- Long-Term Storage : Lyophilized powders stored at -20°C retain >90% potency for 12 months. Avoid repeated freeze-thaw cycles .
- In-Solution Stability : Degrades rapidly in aqueous buffers (pH >8); use DMSO stocks for biological assays .
What are the key considerations for designing SAR studies on this compound?
Advanced Research Question
- Core Modifications : Replace the morpholine ring with piperazine or thiomorpholine to assess impact on target affinity .
- Substituent Effects : Systematically vary substituents on the phenyl ring (e.g., electron-withdrawing groups like -NO vs. -CF) and measure activity shifts .
- Bioisosteres : Substitute the methanamine group with azetidine or cyclopropylamine to evaluate steric and electronic effects .
What in vitro and in vivo models are suitable for evaluating its therapeutic potential?
Advanced Research Question
- Antimicrobial Studies : Use S. aureus (ATCC 25923) and C. albicans (ATCC 90028) for MIC assays .
- Cancer Models : Test cytotoxicity in MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
- In Vivo Efficacy : Murine models of bacterial sepsis or xenograft tumors (e.g., 20 mg/kg dosing, IV administration) .
How can researchers address challenges in scaling up synthesis for preclinical studies?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
